盐酸克伦特罗-d9

描述

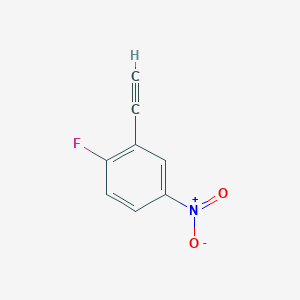

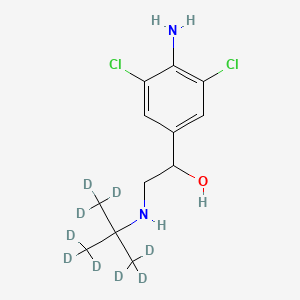

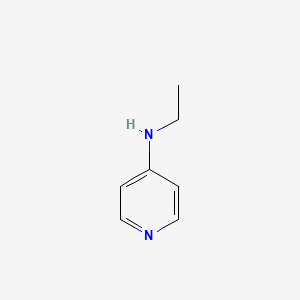

Clenbuterol-d9 is a deuterium-labeled analog of clenbuterol, a compound known for its bronchodilator and decongestant properties. It is primarily used as an internal standard in analytical chemistry for the quantification of clenbuterol in various biological samples . The chemical formula for Clenbuterol-d9 is C12H9Cl2D9N2O, and it has a molecular weight of 286.25 g/mol .

科学研究应用

Clenbuterol-d9 is widely used in scientific research, particularly in the fields of analytical chemistry, biology, and medicine. Some of its applications include:

Analytical Chemistry: Used as an internal standard for the quantification of clenbuterol in biological samples by techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

Industry: Applied in the quality control and standardization of clenbuterol-containing products.

作用机制

Target of Action

Clenbuterol-d9 primarily targets the beta-2 adrenergic receptors (β2-ARs) . These receptors are a class of G-protein-coupled receptors that are located in various cells and tissues in the body, including the smooth muscles of the bronchioles. They play a crucial role in mediating the relaxation of smooth muscles, which is essential for the proper functioning of the respiratory system .

Mode of Action

Clenbuterol-d9, being a Beta (2) agonist , interacts with its primary targets, the beta-2 adrenergic receptors, in a way similar to salbutamol . The interaction involves the stimulation of the beta (2) receptor, which in turn activates adenylyl cyclase activity. This activation leads to a series of downstream effects, the most significant of which is the relaxation of smooth muscles in the bronchioles .

Biochemical Pathways

The activation of the beta (2) receptor by Clenbuterol-d9 leads to the stimulation of adenylyl cyclase activity. This stimulation triggers a cascade of biochemical reactions that result in the relaxation of smooth muscles in the bronchioles . Additionally, chronic β2-adrenergic receptor stimulation caused metabolic reprogramming of skeletal muscle characterized by enhanced glucose utilization .

Pharmacokinetics

The pharmacokinetic properties of Clenbuterol-d9, such as its absorption, distribution, metabolism, and excretion (ADME), significantly impact its bioavailability. Clenbuterol-d9 is well-absorbed when administered orally and is primarily excreted in an unchanged format in urine . It is only marginally metabolized in the liver .

Result of Action

The molecular and cellular effects of Clenbuterol-d9’s action primarily involve the relaxation of smooth muscles in the bronchioles . This relaxation improves airflow and makes breathing easier, which is beneficial in conditions like asthma. Moreover, Clenbuterol-d9 administration caused pronounced improvements in glucose homeostasis and prevented the metabolic deficits in mouse models of β-cell dysfunction and insulin resistance .

生化分析

Biochemical Properties

Clenbuterol-d9 plays a significant role in biochemical reactions as an agonist of β2-adrenergic receptors. It induces relaxation of smooth muscle tissues, such as those found in the trachea and uterus . Clenbuterol-d9 interacts with β2-adrenergic receptors, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP) levels. This interaction results in the relaxation of smooth muscle cells and increased blood flow to adipose tissues . Additionally, clenbuterol-d9 has been shown to increase autophagic flux in HepG2 cells, indicating its role in cellular metabolism and homeostasis .

Cellular Effects

Clenbuterol-d9 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In skeletal muscle cells, clenbuterol-d9 enhances glucose utilization and improves glucose homeostasis . It also induces apoptosis in adipose tissue, leading to a reduction in body fat . The compound’s impact on cell signaling pathways involves the activation of β2-adrenergic receptors, which triggers downstream signaling cascades that regulate gene expression and metabolic processes .

Molecular Mechanism

At the molecular level, clenbuterol-d9 exerts its effects through the activation of β2-adrenergic receptors. This activation stimulates adenylyl cyclase, leading to an increase in cAMP levels . Elevated cAMP activates protein kinase A (PKA), which phosphorylates various target proteins involved in smooth muscle relaxation and metabolic regulation . Clenbuterol-d9 also modulates gene expression by influencing transcription factors and signaling pathways associated with β2-adrenergic receptor activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of clenbuterol-d9 change over time. The compound is stable under standard storage conditions and has a shelf life of several years . In vitro studies have shown that clenbuterol-d9 can induce metabolic reprogramming in skeletal muscle cells over a period of days to weeks . Long-term exposure to clenbuterol-d9 in animal models has demonstrated sustained improvements in glucose homeostasis and metabolic function .

Dosage Effects in Animal Models

The effects of clenbuterol-d9 vary with different dosages in animal models. Low doses of clenbuterol-d9 have been shown to improve glucose homeostasis and reduce body fat without significant adverse effects . Higher doses can lead to toxic effects, including cardiac complications such as tachycardia and myocardial injury . The threshold for these adverse effects varies depending on the species and individual sensitivity of the animals .

Metabolic Pathways

Clenbuterol-d9 is involved in several metabolic pathways, primarily through its interaction with β2-adrenergic receptors. This interaction enhances glucose utilization and promotes metabolic reprogramming in skeletal muscle cells . Clenbuterol-d9 also influences lipid metabolism by inducing lipolysis and reducing adipogenesis . The compound’s effects on metabolic flux and metabolite levels are mediated by its activation of cAMP-dependent signaling pathways .

Transport and Distribution

Within cells and tissues, clenbuterol-d9 is transported and distributed through interactions with specific transporters and binding proteins. The compound’s distribution is influenced by its affinity for β2-adrenergic receptors, which are widely expressed in various tissues, including skeletal muscle, adipose tissue, and the cardiovascular system . Clenbuterol-d9’s localization and accumulation are also affected by its binding to plasma proteins and cellular uptake mechanisms .

Subcellular Localization

Clenbuterol-d9’s subcellular localization is primarily determined by its interaction with β2-adrenergic receptors on the cell membrane . Upon binding to these receptors, clenbuterol-d9 activates intracellular signaling pathways that influence various cellular compartments. The compound’s activity and function are modulated by its localization to specific subcellular regions, such as the cytoplasm and endoplasmic reticulum . Post-translational modifications, such as phosphorylation, also play a role in directing clenbuterol-d9 to its target sites within the cell .

准备方法

The synthesis of Clenbuterol-d9 involves the reaction of 4-amino-alpha-bromine-3,5-dichloroacetophenone with D9-tert-butylamine . This reaction is carried out under specific conditions to ensure the incorporation of deuterium atoms into the molecule. The process involves optimizing the feed ratio and selecting appropriate organic bases to replace D9-tert-butylamine, thereby increasing the conversion rate and yield . The final product, Clenbuterol-d9 hydrochloride, is obtained with a chemical purity of 99% and a reduction yield of up to 94% .

化学反应分析

Clenbuterol-d9 undergoes various chemical reactions, including:

Oxidation: Clenbuterol-d9 can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: The compound can be reduced to form different reduced derivatives.

Substitution: Clenbuterol-d9 can undergo substitution reactions, where specific functional groups are replaced by others under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the type of reaction and the conditions employed.

相似化合物的比较

Clenbuterol-d9 is unique due to its deuterium labeling, which makes it an ideal internal standard for analytical purposes. Similar compounds include:

Clenbuterol: The non-deuterated form, used as a bronchodilator and decongestant.

Cimbuterol: Another beta-2 adrenergic agonist with similar bronchodilator properties.

Ractopamine: A beta-adrenergic agonist used in livestock to promote leanness.

Clenbuterol-d9’s uniqueness lies in its stable isotope labeling, which provides enhanced accuracy and precision in analytical measurements compared to its non-labeled counterparts .

属性

IUPAC Name |

1-(4-amino-3,5-dichlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18Cl2N2O/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7/h4-5,10,16-17H,6,15H2,1-3H3/i1D3,2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STJMRWALKKWQGH-GQALSZNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Clenbuterol-d9, and why is it important?

A1: Clenbuterol-d9 is a deuterated analog of clenbuterol, a β2-adrenergic agonist. Unlike clenbuterol, which has potential for misuse in humans and animals, clenbuterol-d9 serves primarily as an internal standard in analytical chemistry.

Q2: How is Clenbuterol-d9 used as an internal standard?

A2: Due to its structural similarity to clenbuterol, clenbuterol-d9 exhibits nearly identical chemical behavior during sample preparation and analysis. This makes it ideal for use in techniques like isotope dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS) [, , , , , ]. Researchers add a known amount of clenbuterol-d9 to samples before analysis. By comparing the signal ratios of clenbuterol and clenbuterol-d9, scientists can accurately quantify clenbuterol levels even at trace amounts [, , , ].

Q3: What are the advantages of using Clenbuterol-d9 in analytical methods for clenbuterol detection?

A3: Clenbuterol-d9 offers several key advantages:

- High sensitivity: Its use enables detection of clenbuterol at extremely low concentrations (e.g., 0.01 ng/g in hair) [].

- Improved accuracy: It corrects for potential analyte loss during sample preparation and analysis, leading to more reliable quantification [, , , ].

- Specificity: It minimizes interference from other compounds in complex matrices like biological samples [, , ].

Q4: What types of samples have been analyzed for clenbuterol using clenbuterol-d9?

A4: Clenbuterol-d9 has been successfully used to quantify clenbuterol in various matrices, including:

- Porcine meat: This is critical for food safety, as clenbuterol is banned in many countries due to health concerns [].

- Human urine: This helps monitor potential clenbuterol misuse and study its effects on human health [].

- Hair: Hair analysis provides a longer detection window for clenbuterol exposure [].

- Bovine muscle and milk: This is important for ensuring the safety of dairy and meat products [].

- Horse serum: This has implications for regulatory control in horse racing, where clenbuterol is prohibited [].

Q5: What analytical techniques are commonly used with Clenbuterol-d9 for clenbuterol analysis?

A5: While various techniques can be employed, high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) are frequently chosen methods. These techniques provide the sensitivity, selectivity, and speed needed for accurate and reliable clenbuterol analysis [, , , , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

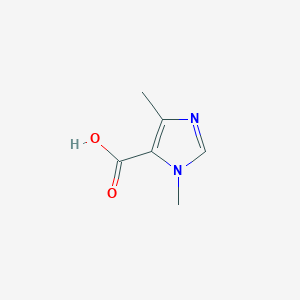

![N-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1354621.png)